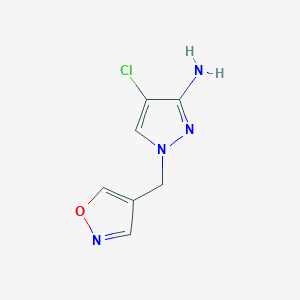![molecular formula C9H20Cl2N2O B15312316 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products
Vorbereitungsmethoden
The synthesis of 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride involves several steps. One common method includes the reaction of 4-methylaminopiperidine with propionyl chloride under controlled conditions to form the desired product . The reaction typically requires anhydrous conditions and a suitable solvent, such as dichloromethane, to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, including the use of large-scale reactors and purification techniques to obtain high-purity compounds .
Analyse Chemischer Reaktionen
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure and is used in similar research applications.
4-Methylaminopiperidine: A precursor in the synthesis of this compound, it shares similar chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H20Cl2N2O |
|---|---|
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
1-[4-(methylamino)piperidin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-3-9(12)11-6-4-8(10-2)5-7-11;;/h8,10H,3-7H2,1-2H3;2*1H |
InChI-Schlüssel |
GVGQYWZASGTDFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCC(CC1)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


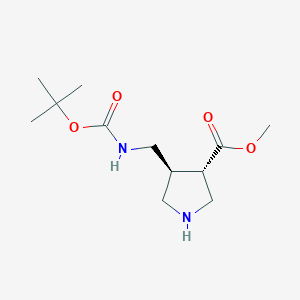
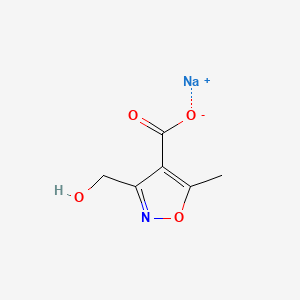
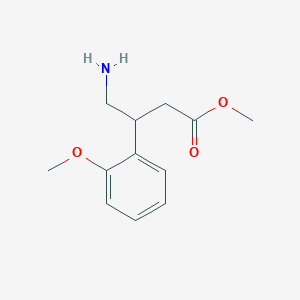
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)


![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)

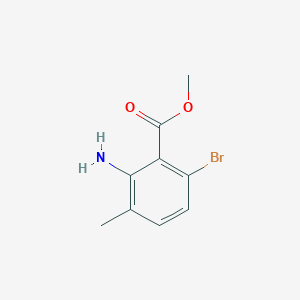
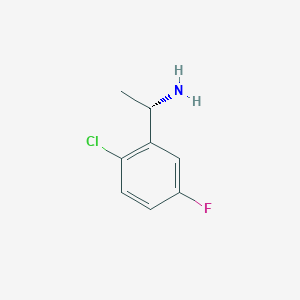
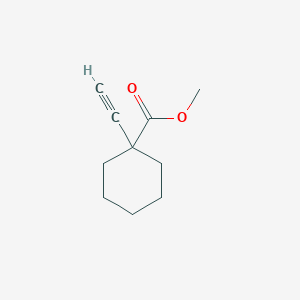
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
